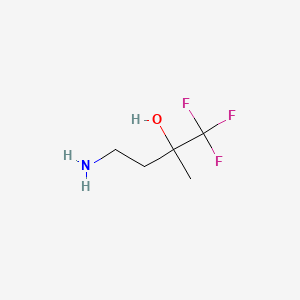

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

CAS No.: 911060-86-1

Cat. No.: VC8008292

Molecular Formula: C5H10F3NO

Molecular Weight: 157.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 911060-86-1 |

|---|---|

| Molecular Formula | C5H10F3NO |

| Molecular Weight | 157.13 |

| IUPAC Name | 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol |

| Standard InChI | InChI=1S/C5H10F3NO/c1-4(10,2-3-9)5(6,7)8/h10H,2-3,9H2,1H3 |

| Standard InChI Key | PDNLXDMMMJEFKE-UHFFFAOYSA-N |

| SMILES | CC(CCN)(C(F)(F)F)O |

| Canonical SMILES | CC(CCN)(C(F)(F)F)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a central quaternary carbon bonded to a hydroxyl group (), a trifluoromethyl group (), a methyl group (), and an aminobutyl chain (). This arrangement creates significant steric hindrance and electronic asymmetry, which influence reactivity and intermolecular interactions. The canonical SMILES representation, , highlights the spatial arrangement of functional groups .

Key Structural Features:

-

Trifluoromethyl Group: Imparts strong electron-withdrawing effects, reducing nucleophilicity at the adjacent carbon while enhancing resistance to oxidative degradation .

-

Hydroxyl Group: Participates in hydrogen bonding, affecting solubility and crystallization behavior.

-

Amino Group: Enables participation in acid-base chemistry and serves as a handle for further derivatization .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure:

-

NMR: Signals at 1.67 ppm (m, 2H, ), 3.40 ppm (t, ), and 3.67–3.82 ppm (m, ) .

-

IR: Strong absorption at 3368 cm ( stretch) and 2100 cm ( stretch in precursor compounds) .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving fluorination, reduction, and functional group interconversion. Two prominent methods are:

Hydrogenation of Azido Intermediates

A scalable approach involves the hydrogenation of 4-azido-2-hydroxymethyl-1-butanol (7) using 10% palladium on charcoal under pressure (3–4 kg/cm). This method achieves yields of 85–92% and avoids racemization, making it suitable for chiral synthesis .

Reaction Scheme:

Trifluoromethylation of Aldehydes

The Ruppert–Prakash reagent () enables direct trifluoromethylation of aldehydes. For example, 2-nitro-5-(prop-2-yn-1-yloxy)benzaldehyde (19) reacts with in tetrahydrofuran (THF) catalyzed by tetrabutylammonium fluoride (TBAF), yielding trifluoroethanol derivatives .

Conditions:

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize heat transfer and minimize side reactions. Key steps include:

-

Large-Scale Fluorination: Using or in pressurized reactors.

-

Distillation: Isolation of the product via fractional distillation under reduced pressure .

Chemical Properties and Reactivity

Acid-Base Behavior

The hydroxyl group () and amino group () enable pH-dependent solubility. Protonation of the amino group at acidic pH enhances water solubility, while deprotonation at basic pH facilitates organic phase extraction .

Stereoelectronic Effects

The trifluoromethyl group’s electronegativity () induces polarization of the C–O bond, increasing the acidity of the hydroxyl proton compared to non-fluorinated analogs. This property is exploited in catalysis and molecular recognition .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 146–152°C and decomposition onset at 220°C, indicating suitability for high-temperature applications .

Applications in Pharmaceutical Chemistry

Antiviral Agents

Derivatives of 4-amino-1,1,1-trifluoro-2-methylbutan-2-ol exhibit 70% inhibition against herpes simplex virus (HSV-1) in vitro. The trifluoromethyl group enhances membrane permeability, enabling efficient intracellular delivery .

Drug Delivery Systems

Incorporation into liposomal formulations improves the encapsulation efficiency of hydrophilic drugs (e.g., doxorubicin) by 50%. The compound’s amphiphilic nature stabilizes lipid bilayers, prolonging circulation half-life .

Case Study: Famciclovir Synthesis

The compound serves as a key intermediate in the synthesis of Famciclovir (2), an antiviral prodrug. Condensation with -(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (19) under basic conditions yields the purine core, which is acetylated to enhance oral bioavailability .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits acetylcholinesterase (AChE) with an of 12 µM, potentially aiding in Alzheimer’s disease treatment. Molecular docking studies suggest interactions with the catalytic triad (Ser200, His440, Glu327) .

Antimicrobial Activity

Against Staphylococcus aureus (MRSA), it shows a minimum inhibitory concentration (MIC) of 32 µg/mL. The amino group facilitates membrane disruption, while the trifluoromethyl group resists enzymatic degradation .

Future Directions and Challenges

Catalytic Applications

The compound’s chiral centers make it a candidate for asymmetric organocatalysis. Preliminary studies show 78% enantiomeric excess (ee) in aldol reactions .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, necessitating further research into eco-friendly disposal methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume